molecular formula C13H14N2O3 B1297751 Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 29711-06-6

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B1297751
CAS No.: 29711-06-6
M. Wt: 246.26 g/mol
InChI Key: WYRXIEUFRVSVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester

Uniqueness

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
IUPAC Name: this compound
InChI Key: PFJJREYHEKKQLY-UHFFFAOYSA-N

The compound features a pyrazole ring that is substituted with a phenyl group and an ethyl ester functional group. The presence of the keto group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant antibacterial effects. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicate that this compound may reduce the production of prostaglandins, thereby alleviating inflammation .

Antitumor Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The structure–activity relationship analysis indicates that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural Feature Impact on Activity
Keto Group Increases reactivity and potential for biological interaction.
Phenyl Substitution Enhances lipophilicity, improving cell membrane penetration.
Ethyl Ester Group Influences solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted by Xiong et al. demonstrated that derivatives similar to Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain derivatives, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Action

In an experimental model of inflammation induced by carrageenan in rats, compounds related to Ethyl 3-methyl-5-oxo exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs such as diclofenac. The IC50 values for COX inhibition were found to be significantly lower than those of control compounds .

Case Study 3: Anticancer Activity

Research by Zhang et al. explored the anticancer effects of pyrazole derivatives on human cancer cell lines. Ethyl 3-methyl-5-oxo showed IC50 values ranging from 10 to 20 µM against various cancer types, highlighting its potential as a lead compound for further development in oncology .

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXIEUFRVSVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345943
Record name ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29711-06-6
Record name ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 3
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 6
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.